

Amberlite LA-2 as a Secondary Amine Extractant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amberlite LA-2	
Cat. No.:	B1174152	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amberlite LA-2**, a widely utilized secondary amine extractant. It details its chemical properties, mechanisms of extraction, and diverse applications in the separation and purification of organic acids and metal ions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate a deeper understanding of its utility.

Introduction to Amberlite LA-2

Amberlite LA-2, chemically known as N-Lauryl(trialkylmethyl) amine, is a high-molecular-weight, water-insoluble secondary amine. It is readily soluble in a variety of non-polar organic solvents, making it an effective liquid ion exchanger for solvent extraction processes. Its primary application lies in the reactive extraction of acidic compounds from aqueous solutions, where it demonstrates high efficiency and selectivity.

The versatility of **Amberlite LA-2** has led to its use in a broad spectrum of applications, including:

• Pharmaceutical Industry: Purification of antibiotics such as penicillin G and other organic acids used in drug synthesis.[1]

- Hydrometallurgy: Recovery and purification of valuable metals like uranium, as well as the separation of iron, cobalt, and nickel from ore leachates.
- Food and Beverage Industry: Extraction and purification of organic acids like tartaric acid,
 citric acid, and others from fermentation broths and wastewater streams.[2][3]
- Environmental Remediation: Removal of toxic metal ions and organic pollutants from industrial effluents.

This guide will delve into the technical specifics of using **Amberlite LA-2** as an extractant, providing the necessary data and protocols to implement and optimize extraction processes.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **Amberlite LA-2** is crucial for its effective application.

Property	Value	Reference
Chemical Name	N-Lauryl(trialkylmethyl) amine	
CAS Number	11128-96-4	
Appearance	Colorless to pale yellow liquid	
Solubility	Insoluble in water; Soluble in most non-polar organic solvents (e.g., kerosene, dichloromethane, MIBK, octanol)	
Chemical Nature	Secondary amine, liquid anion exchanger	[2]

Mechanism of Extraction

The extraction process with **Amberlite LA-2** is a form of reactive extraction, where the amine functionality plays a central role in complex formation with the target molecule.

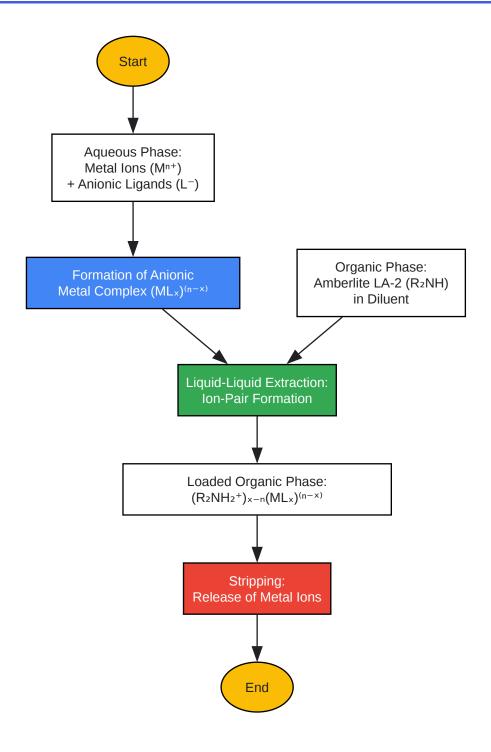
Extraction of Organic Acids

The extraction of carboxylic acids (HA) from an aqueous phase into an organic phase containing **Amberlite LA-2** (R₂NH) is based on the formation of an acid-amine complex. The general reaction can be described as an ion-pair formation, where the proton from the carboxylic acid is transferred to the amine, forming a salt that is soluble in the organic diluent.

The stoichiometry of the acid-amine complex can vary depending on the specific acid, the diluent used, and the concentration of the reactants. For instance, in the extraction of acrylic acid, the formation of $(HA):(R_2N)$ and $(HA):(R_2N)_2$ complexes has been suggested in protondonating diluents, while $(HA):(R_2N)$ and $(HA)_2:(R_2N)_3$ complexes are proposed in non-protondonating diluents.

Below is a generalized logical diagram illustrating the extraction mechanism.

Caption: Generalized mechanism for organic acid extraction by Amberlite LA-2.


Extraction of Metal Ions

In the case of metal ion extraction, **Amberlite LA-2** typically functions as an anion exchanger. The metal ions in the aqueous phase are first complexed with an anionic ligand (e.g., chloride, iodide) to form an anionic metal complex. This complex is then extracted into the organic phase by forming an ion pair with the protonated amine.

For example, the extraction of cadmium from an acidic solution containing iodide ions can be represented by the formation of the CdI₄²⁻ complex, which is then extracted.

The workflow for metal ion extraction is depicted below.

Click to download full resolution via product page

Caption: Workflow for the extraction of metal ions using **Amberlite LA-2**.

Quantitative Data on Extraction Performance

The efficiency of an extraction process is quantified by several parameters, including the distribution coefficient (D), loading factor (Z), and extraction efficiency (E%). The following

tables summarize the performance of **Amberlite LA-2** in the extraction of various compounds under different experimental conditions.

Organic Acid Extraction

Analyt e	Amber lite LA-2 Conc.	Diluent	Temp. (°C)	рН	E%	D	Z	Refere nce
Tartaric Acid	0.022 N	Dichlor ometha ne	25	-	up to 99.5%	-	1.318	[2]
Tartaric Acid	0.92 mol/L	MIBK	25.15	-	91%	-	-	[4]
Fumaric Acid	15 g/L	Dichlor ometha ne	-	3	>90%	-	-	[5]
Maleic Acid	0.22 M	-	40	3	98%	-	-	[6]
Penicilli n G	-	3- methyl- 1- butanol	-	-	92.63%	12.25	0.195	[7]
Levulini c Acid	-	Isoamyl alcohol	25.15	-	-	68.017	-	[8]

Metal Ion Extraction

Analyte	Amberlite LA-2 Conc.	Diluent	Stripping Agent	Contact Time	E%	Referenc e
Cadmium	-	Kerosene	6 M Ammonia	10 min	99.0%	
Cadmium	-	-	-	-	99%	[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key extraction experiments using **Amberlite LA-2**.

General Liquid-Liquid Extraction of an Organic Acid

This protocol is a generalized procedure based on the extraction of tartaric acid.[2]

Materials:

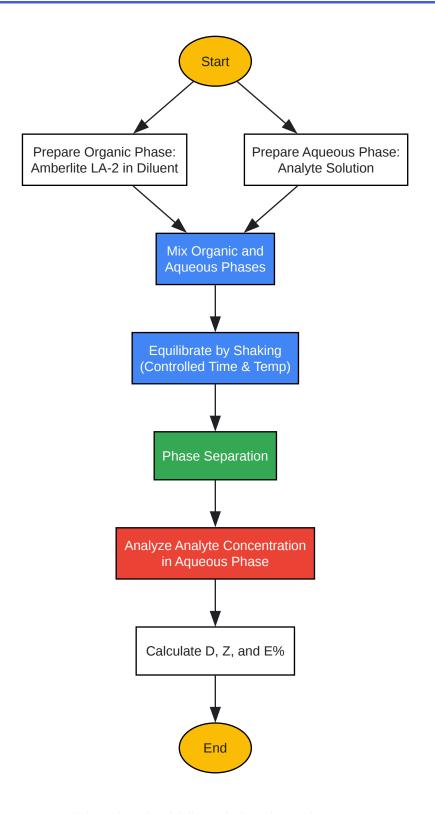
- Amberlite LA-2
- Organic solvent (diluent), e.g., Dichloromethane (DCM)
- Aqueous solution of the organic acid of known concentration
- Separatory funnels
- Shaker (e.g., water bath shaker)
- Titration apparatus (burette, flasks, etc.)
- Standardized sodium hydroxide (NaOH) solution for titration
- pH meter

Procedure:

- Preparation of the Organic Phase: Prepare solutions of Amberlite LA-2 in the chosen diluent at various concentrations (e.g., 0.022 N, 0.044 N, 0.133 N).[2]
- Preparation of the Aqueous Phase: Prepare an aqueous solution of the organic acid at a desired concentration. Adjust the pH if required for the specific experiment.
- Extraction:
 - In a separatory funnel, mix equal volumes (e.g., 10 mL) of the organic and aqueous phases.[2]

- Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) using a shaker.[2]
- Allow the phases to separate completely.

Analysis:


- Carefully separate the aqueous phase from the organic phase.
- Determine the concentration of the organic acid remaining in the aqueous phase by titrating a known volume of the aqueous phase with a standardized NaOH solution.

• Calculations:

- Calculate the concentration of the organic acid in the organic phase by mass balance.
- Determine the Distribution Coefficient (D), Loading Factor (Z), and Extraction Efficiency
 (E%) using the following equations:
 - D = [Acid]org / [Acid]aq
 - Z = [Acid]org / [Amberlite LA-2]initial
 - E% = (([Acid]initial, aq [Acid]final, aq) / [Acid]initial, aq) * 100

The workflow for a typical extraction experiment is visualized below.

Click to download full resolution via product page

Caption: A typical experimental workflow for liquid-liquid extraction.

Regeneration of Amberlite LA-2

Foundational & Exploratory

For the process to be economically viable, especially in industrial applications, the regeneration and reuse of the extractant are crucial. The loaded organic phase containing the acid-amine complex needs to be treated to recover the extracted solute and regenerate the **Amberlite LA-2** for subsequent extraction cycles.

The regeneration, or stripping, is typically achieved by contacting the loaded organic phase with an aqueous solution that can break the acid-amine complex. This can be an alkaline solution, such as sodium hydroxide (NaOH) or ammonia (NH₃), which deprotonates the amine and releases the acid anion into the aqueous phase as a salt. For metal complexes, a change in pH or the use of a strong complexing agent in the aqueous phase can facilitate stripping.

A general procedure for regeneration involves:

- Separating the loaded organic phase from the raffinate (the aqueous phase after extraction).
- Contacting the loaded organic phase with a stripping solution (e.g., 1-2N NaOH) in a liquidliquid contactor.[10]
- After phase separation, the regenerated Amberlite LA-2 in the organic phase can be recycled back to the extraction stage. The aqueous stripping solution now contains the extracted solute, which can be further processed for recovery.

Applications in Drug Development and Research

Amberlite LA-2's ability to selectively extract carboxylic acids makes it a valuable tool in pharmaceutical research and development. Its applications include:

- Purification of Antibiotics: It has been successfully used in the recovery of penicillin G from fermentation broths, a critical step in its manufacturing process.[1][11]
- Isolation of Bio-based Platform Chemicals: Many precursor molecules for drug synthesis are organic acids produced through fermentation. Amberlite LA-2 can be employed for their efficient recovery and purification.
- Separation of Chiral Compounds: In some cases, reactive extraction can be adapted for the separation of enantiomers of chiral carboxylic acids, a vital process in the development of stereospecific drugs.

Conclusion

Amberlite LA-2 is a robust and versatile secondary amine extractant with a proven track record in a multitude of separation processes. Its high extraction efficiency, coupled with the potential for regeneration and reuse, makes it an attractive option for both laboratory-scale research and industrial applications. This guide has provided a comprehensive overview of its properties, mechanisms, and practical applications, along with detailed protocols and quantitative data to aid researchers and professionals in leveraging its full potential. Further research and process optimization can continue to expand the scope of applications for this valuable separation agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Reaction equilibrium of penicillin G with amberlite LA-2 in a nonpolar organic solvent PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. srcest.org.ly [srcest.org.ly]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fractionation of dicarboxylic acids produced by Rhizopus oryzae using reactive extraction
 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. Recovery of penicillin by reactive extraction in centrifugal extractors PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Amberlite LA-2 as a Secondary Amine Extractant: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174152#amberlite-la-2-as-a-secondary-amine-extractant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com